molecular formula C16H15ClO3 B1492936 3-(2-Chloro-5-ethoxyphenyl)-2-methylbenzoic acid CAS No. 1403483-63-5

3-(2-Chloro-5-ethoxyphenyl)-2-methylbenzoic acid

Cat. No. B1492936
CAS RN: 1403483-63-5
M. Wt: 290.74 g/mol
InChI Key: HILZWGASJYKFQV-UHFFFAOYSA-N
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Description

The compound “3-(2-Chloro-5-ethoxyphenyl)-2-methylbenzoic acid” is likely an aromatic compound due to the presence of phenyl groups in its structure. It contains a carboxylic acid group (-COOH), which is a common functional group in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic rings of the phenyl groups, the ethoxy group (-OCH2CH3) attached to one of these rings, a chlorine atom attached to the same ring, and a carboxylic acid group attached to the other phenyl ring .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The carboxylic acid group might react with bases or alcohols, and the aromatic rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include its polarity, solubility, melting point, boiling point, and stability .

Scientific Research Applications

Environmental Presence and Analysis

Research has developed sensitive methods for measuring environmental phenols, including parabens (which share a phenolic structure similar to 3-(2-Chloro-5-ethoxyphenyl)-2-methylbenzoic acid) in human milk, indicating potential environmental exposure and accumulation of these compounds (Ye et al., 2008). This study highlights the widespread presence of phenolic compounds in the environment and their potential risk to human health.

Synthesis and Chemical Reactions

In organic chemistry, the synthesis of complex molecules and the study of their reactions provide insights into the utility of specific chemical structures. For example, a study on the synthesis of pyridazinones demonstrates the reactivity of related compounds, offering pathways to create pharmacologically active substances (Abdel, 1991). Similarly, research into the synthesis of biaryl carboxylic acids, which are structurally related to 3-(2-Chloro-5-ethoxyphenyl)-2-methylbenzoic acid, explores their potential as proton shuttles in selective functionalization of C-H bonds, showcasing their importance in organic synthesis (Pi et al., 2018).

Environmental Impact and Degradation

The environmental impact of phenolic compounds, including their occurrence, fate, and behavior in aquatic environments, has been extensively reviewed. Parabens, as esters of para-hydroxybenzoic acid, have been studied for their biodegradability and potential as endocrine disruptors. Despite efficient wastewater treatment processes, these compounds are ubiquitously found in surface water and sediments due to continuous environmental introduction (Haman et al., 2015).

Photodegradation Studies

Photodegradation studies of parabens, which share structural similarities with 3-(2-Chloro-5-ethoxyphenyl)-2-methylbenzoic acid, provide insight into the environmental breakdown of these compounds. Research on the kinetic, by-products, and cost-efficiency analysis of parabens under UV light and in the presence of hydrogen peroxide shows potential pathways for environmental remediation of phenolic pollutants (Gmurek et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. If it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

3-(2-chloro-5-ethoxyphenyl)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-3-20-11-7-8-15(17)14(9-11)12-5-4-6-13(10(12)2)16(18)19/h4-9H,3H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILZWGASJYKFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Cl)C2=C(C(=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-5-ethoxyphenyl)-2-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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